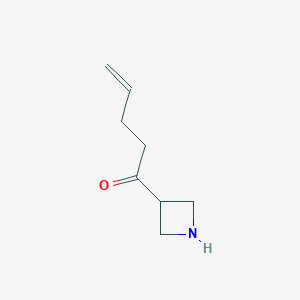
1-(Azetidin-3-yl)pent-4-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azetidin-3-yl)pent-4-en-1-one is an organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, attached to a pent-4-en-1-one moiety. The presence of the azetidine ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)pent-4-en-1-one can be achieved through several synthetic routes. One common method involves the aza-Michael addition of azetidine to a suitable α,β-unsaturated carbonyl compound. For instance, the reaction of azetidine with pent-4-en-1-one under basic conditions can yield the desired product . The reaction typically requires a base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Azetidin-3-yl)pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various azetidine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(Azetidin-3-yl)pent-4-en-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Azetidin-3-yl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with biological macromolecules contributes to its biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(Azetidin-3-yl)pent-4-en-1-one can be compared with other similar compounds, such as:
1-(Azetidin-3-yl)piperidin-4-ylmethanol dihydrochloride: This compound also contains an azetidine ring but differs in its additional piperidine moiety.
1-(Azetidin-3-yl)-4-chloropent-4-en-2-one: Similar structure but with a chlorine substituent, which can alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of the azetidine ring and the pent-4-en-1-one moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H13NO |
|---|---|
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
1-(azetidin-3-yl)pent-4-en-1-one |
InChI |
InChI=1S/C8H13NO/c1-2-3-4-8(10)7-5-9-6-7/h2,7,9H,1,3-6H2 |
InChI-Schlüssel |
JLOVSMPANGNKIX-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCC(=O)C1CNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


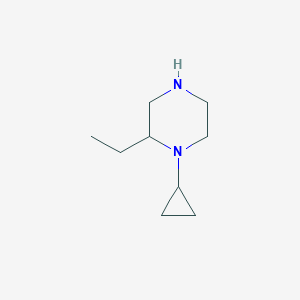
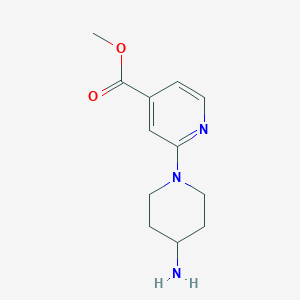


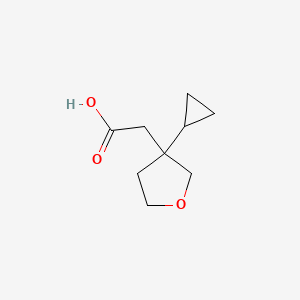
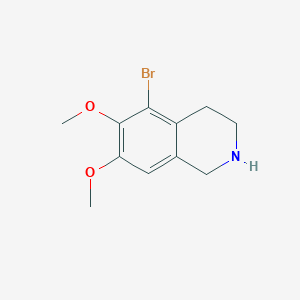
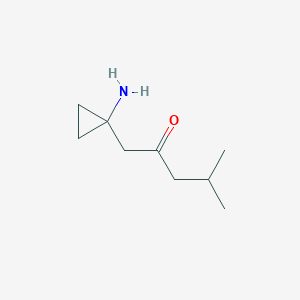
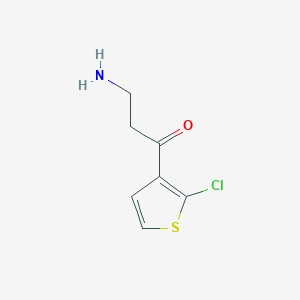
![(2S)-2-[3-Sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B13172701.png)
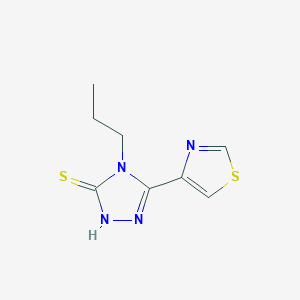
![5-[(2-Methylphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13172710.png)
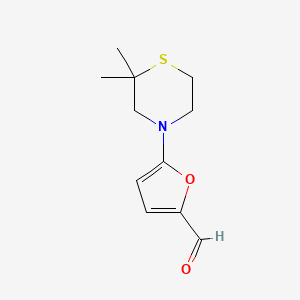
![(4AR,6S,7R,8R,8aS)-6-(allyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13172725.png)
![({[2-(Chloromethyl)pentyl]oxy}methyl)benzene](/img/structure/B13172734.png)
